3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide
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Description
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Cephalon Inc. in the late 1990s and has since been investigated for its ability to modulate various cellular pathways.
Scientific Research Applications
Synthesis and Biological Activity:
Cyanoacetamide derivatives, including those related to the structure of interest, have been utilized in heterocyclic chemistry for the synthesis of compounds with antitumor and antioxidant activities. This involves reactions that yield various heterocyclic compounds with potential therapeutic benefits (Bialy & Gouda, 2011).
The synthesis and evaluation of pyridine derivatives as inhibitors of CDP reductase activity and their antineoplastic activity against leukemia highlight the potential of cyanoacetamide-based compounds in developing treatments for cancer (Liu et al., 1996).
Antimicrobial and Anti-inflammatory Activities:
- Compounds derived from cyanoacetamide and related structures have shown significant antimicrobial and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Gouda et al., 2010).
Synthesis of Novel Heterocyclic Compounds:
- The use of cyanoacetamide in the synthesis of novel heterocyclic compounds, including those with potential central nervous system (CNS) applications, underscores the versatility of this functional group in medicinal chemistry (Martin et al., 1981).
Antioxidant Activities:
- Research into the synthesis of indane-amide substituted derivatives based on cyanoacetamide compounds has explored their antioxidant activities, highlighting the role of these compounds in potentially mitigating oxidative stress-related diseases (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
3-[2-(1-cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-4-6-15(10-18)20-16(22)9-14-7-5-8-21(12-14)17(23)19-11-13(2)3/h13-15H,4-9,11-12H2,1-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHRFGWRDMGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1CCCN(C1)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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